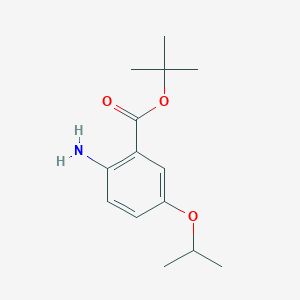
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPC belongs to the class of pyrazole-based compounds, which have been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has also been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has also been found to reduce pain in animal models of acute and chronic pain. In addition, N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations for lab experiments. N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has low solubility in water, which may limit its use in some experimental settings. In addition, more studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. First, more studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and its potential side effects. Second, the potential applications of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored. Third, the development of new derivatives of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide with improved biological activities and pharmacokinetic properties should be pursued. Finally, the use of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide as a tool compound for the study of COX-2 and the p38 MAPK pathway should be further investigated.
Conclusion:
In conclusion, N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The synthesis method of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. However, more studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and its potential side effects. The potential applications of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide in the treatment of various diseases should be further explored, and the development of new derivatives of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide with improved biological activities and pharmacokinetic properties should be pursued.
Méthodes De Synthèse
The synthesis of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with 4-carbamoylphenylhydrazine in the presence of propyl iodide and potassium carbonate. The resulting product is then reacted with 3-chloropropionic acid in the presence of triethylamine to yield N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been shown to inhibit the production of inflammatory cytokines and to reduce pain in animal models. In addition, N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-2-11-28-17-12-25(16-9-5-14(21)6-10-16)24-18(17)20(27)23-15-7-3-13(4-8-15)19(22)26/h3-10,12H,2,11H2,1H3,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKAZSIPRBDHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

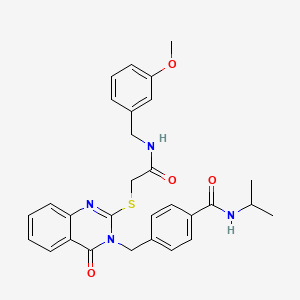
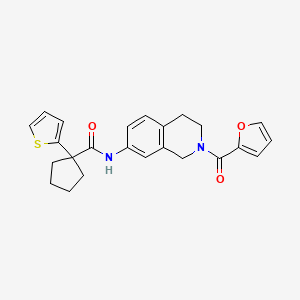
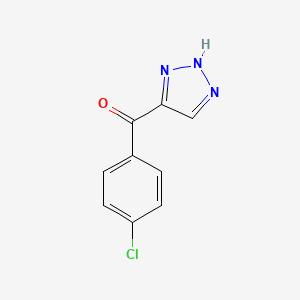
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2946912.png)

![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)
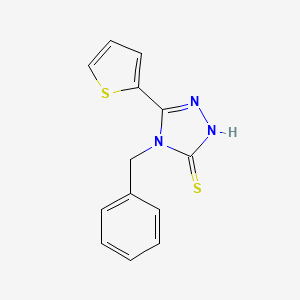

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946922.png)
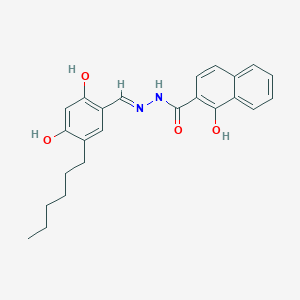
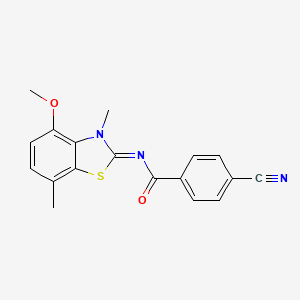
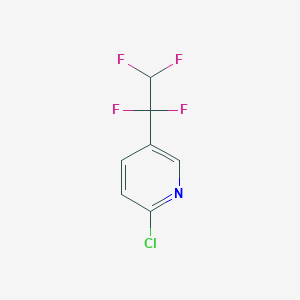
![2-Chloro-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]acetamide](/img/structure/B2946928.png)
